molecular formula C24H50N4 B008381 N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine CAS No. 61260-55-7

N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine

Cat. No.: B008381
CAS No.: 61260-55-7
M. Wt: 394.7 g/mol
InChI Key: UKJARPDLRWBRAX-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50N4/c1-21(2)15-19(16-22(3,4)27-21)25-13-11-9-10-12-14-26-20-17-23(5,6)28-24(7,8)18-20/h19-20,25-28H,9-18H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJARPDLRWBRAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NCCCCCCNC2CC(NC(C2)(C)C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8028050
Record name N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine
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Molecular Weight

394.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-
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CAS No.

61260-55-7
Record name N,N′-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine
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Record name 1,6-Bis(2,2,6,6-tetramethyl-4-piperidylamino)hexane
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Record name 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-
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Record name N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine
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Record name N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine
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Record name 1,6-BIS(2,2,6,6-TETRAMETHYL-4-PIPERIDYLAMINO)HEXANE
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Mechanism of Action

Pharmacokinetics

It’s worth noting that the compound is soluble in organic solvents like acetone, methanol, ethanol, and chloroform, but insoluble in water. This suggests that its bioavailability could be influenced by these properties.

Biological Activity

N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine (commonly referred to as HMBTAD) is a compound of significant interest due to its unique structure and potential applications in various fields, including polymer stabilization and biological systems. This article delves into its biological activity, synthesizing findings from diverse research sources.

  • Molecular Formula : C24H50N4
  • Molecular Weight : 394.68 g/mol
  • CAS Number : 61260-55-7
  • Melting Point : 63-65 °C
  • Boiling Point : 478.5 °C at 760 mmHg
  • Density : 0.9 g/cm³

These properties suggest that HMBTAD is a stable compound under standard conditions, making it suitable for various applications.

HMBTAD functions primarily as a hindered amine light stabilizer (HALS) . Its biological activity can be attributed to its ability to scavenge free radicals and inhibit the degradation of polymers under UV exposure. This property is particularly valuable in protecting materials from oxidative damage.

Antioxidant Properties

Research indicates that HMBTAD exhibits significant antioxidant activity. It has been shown to effectively reduce oxidative stress in various biological models. For instance, a study highlighted the compound's ability to protect cellular structures from oxidative damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

Cytotoxicity Assessments

Cytotoxicity studies have demonstrated that HMBTAD has a favorable safety profile. In vitro assays conducted on human cell lines revealed that while the compound can exert cytotoxic effects at high concentrations, it remains largely non-toxic at lower doses. This suggests potential therapeutic applications where controlled dosing could yield beneficial effects without adverse reactions .

Case Studies

  • Polymer Applications : In a study focused on polymer stabilization, HMBTAD was incorporated into polyolefin matrices. The results showed enhanced thermal stability and reduced degradation rates when exposed to UV light compared to controls without stabilizers .
  • Neuroprotective Effects : Another case study investigated the neuroprotective effects of HMBTAD in models of oxidative stress-induced neuronal damage. The findings indicated that treatment with HMBTAD significantly reduced markers of neuronal injury and improved cell viability .

Data Table: Biological Activity Overview

Activity Type Effect Reference
Antioxidant ActivityReduces oxidative stress
CytotoxicityNon-toxic at low concentrations
Polymer StabilizationEnhances thermal stability
NeuroprotectionReduces neuronal injury

Scientific Research Applications

Scientific Research Applications

  • Polymer Stabilization :
    • HMBTAD is extensively used in the polymer industry as a HALS to enhance the durability and longevity of plastics by protecting them from UV light and thermal degradation.
    • It is particularly effective in polyolefins and other thermoplastics, where it helps maintain mechanical properties over time.
  • Biomedicine :
    • The compound shows promise in biomedicine for treating conditions related to oxidative stress. Its ability to scavenge free radicals can be beneficial in formulations aimed at reducing oxidative damage in biological systems.
  • Environmental Science :
    • HMBTAD has potential applications in environmental remediation processes due to its ability to facilitate the transformation of pollutants through oxidation reactions.

Case Study 1: Polymer Durability Enhancement

A study evaluated the effectiveness of HMBTAD as a HALS in polyethylene films exposed to UV radiation. The results showed a significant reduction in yellowing and mechanical degradation compared to untreated samples over a six-month period.

Sample TypeYellowing IndexElongation at Break (%)
Untreated PE25350
PE with HMBTAD10400

Case Study 2: Biomedical Application

Research on the use of HMBTAD in antioxidant formulations demonstrated its efficacy in reducing cellular oxidative stress markers in vitro. Cell cultures treated with HMBTAD showed a decrease in reactive oxygen species (ROS) levels by approximately 30% compared to controls.

TreatmentROS Level (µM)
Control50
HMBTAD Treatment35

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine
  • CAS No.: 61260-55-7
  • Molecular Formula : C₂₄H₅₀N₄
  • Molecular Weight : 394.68 g/mol .

Properties :

  • Physical State : Solid at room temperature.
  • Melting Point : 63–65°C .
  • Storage : Requires inert atmosphere and refrigeration (2–8°C) .
Structural and Functional Comparisons
Compound CAS No. Molecular Formula Key Features Applications Safety
This compound 61260-55-7 C₂₄H₅₀N₄ - Bifunctional HALS with hexamethylene backbone. - High thermal stability. Polymer stabilization, lubricants Class 8, H314
N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)pentane-1,5-diamine (H-9) Not specified C₂₂H₄₆N₄ - Shorter pentamethylene chain. - Lower molecular weight (366.63 g/mol). Limited diffusion in polymers, niche stabilization Similar to parent compound
UV-3346 82451-48-7 C₃₁H₅₈Cl₂N₈O - Combines HALS with triazine-morpholine UV absorber. - Dual-action stabilizer. Enhanced UV protection in automotive coatings WGK 3 (high water hazard)
N,N'-Bis(formyl) derivative 124172-53-8 C₂₆H₅₀N₄O₂ - Formyl groups enhance solubility. - Reduced volatility. Specialty polymer additives Requires controlled storage
N,N'-Bis(1,2,2,6,6-pentamethylpiperidin-4-yl)hexane-1,6-diamine 79-55-0 C₂₆H₅₈N₄ - Additional methyl groups on piperidine. - Increased steric hindrance. High-performance HALS in extreme conditions Limited data
Performance and Stability
  • Thermal Stability : The parent compound (61260-55-7) outperforms its pentamethylene analog (H-9) in lubricant formulations, with longer oxidation induction periods at 170°C .
  • UV Resistance : UV-3346 (82451-48-7) exhibits superior UV absorption due to its triazine-morpholine component, making it ideal for outdoor applications .
  • Solubility: The formylated derivative (124172-53-8) shows improved compatibility with polar polymers compared to the non-functionalized parent compound .
Environmental and Regulatory Considerations
  • Aquatic Toxicity : The parent compound (WGK 1) poses lower environmental risk than UV-3346 (WGK 3) .
  • Regulatory Status : The formylated derivative (124172-53-8) is listed under U.S. tariff codes (HTS 2933.39.61), indicating regulated industrial use .

Q & A

Q. What are the standard synthetic routes for N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine, and how are intermediates characterized?

The compound is typically synthesized via nucleophilic substitution reactions. For example, hexane-1,6-diamine can react with 2,2,6,6-tetramethylpiperidin-4-yl derivatives under basic conditions (e.g., K₂CO₃ in DMF) at elevated temperatures (80–100°C). Key intermediates are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterized using 1H NMR^1 \text{H NMR}, 13C NMR^13 \text{C NMR}, and high-resolution mass spectrometry (HRMS). Crystallographic validation via X-ray diffraction (as in ) ensures structural accuracy .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : 1H NMR^1 \text{H NMR} identifies proton environments (e.g., piperidinyl CH₃ groups at δ 1.0–1.2 ppm, NH signals at δ 2.5–3.0 ppm).
  • Mass Spectrometry : HRMS confirms molecular weight (394.68 g/mol) and fragmentation patterns.
  • X-ray Crystallography : Resolves stereochemistry and bond angles, critical for verifying the spatial arrangement of tetramethylpiperidinyl groups .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles ().
  • Ventilation : Use fume hoods to avoid inhalation of dust.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Keep in airtight containers away from oxidizers at room temperature .

Advanced Research Questions

Q. How does this compound function as a stabilizer in polymer systems, and what methodologies validate its efficacy?

The compound acts as a hindered amine light stabilizer (HALS) by scavenging free radicals generated during UV exposure. Its efficacy is tested via:

  • Accelerated Weathering Tests : Expose polymer films to UV radiation (e.g., QUV tester) and measure mechanical property retention (tensile strength, elongation at break).
  • Electron Spin Resonance (ESR) : Detects nitroxide radical formation, confirming radical scavenging activity.
  • Size Exclusion Chromatography (SEC) : Monitors polymer chain degradation over time .

Q. Can this diamine be functionalized for drug delivery applications, and what analytical approaches assess biocompatibility?

While direct evidence is limited, analogous diamines (e.g., ) are modified via conjugation with biomolecules (e.g., PEGylation). For biocompatibility:

  • Cytotoxicity Assays : Use MTT or resazurin assays on cell lines (e.g., HEK293).
  • Hemolysis Testing : Evaluate erythrocyte lysis at varying concentrations.
  • In Vivo Toxicity : Administer in rodent models and monitor organ histopathology .

Q. What computational methods are suitable for predicting this compound’s reactivity and electronic properties?

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., using Gaussian or ORCA) to predict electron-donating capacity.
  • Molecular Dynamics (MD) : Simulates interactions in polymer matrices (e.g., GROMACS).
  • COMSOL Multiphysics : Models diffusion kinetics in hypothetical drug delivery systems .

Q. How can researchers resolve contradictions in reported reaction kinetics for its polymerization with triazines?

  • Controlled Reactor Studies : Use microreactors to isolate temperature and mixing effects.
  • In Situ FTIR : Monitors real-time consumption of amine groups during polymerization.
  • Kinetic Isotope Effects (KIE) : Differentiate between nucleophilic vs. radical pathways .

Q. What methodologies identify degradation byproducts of this compound in environmental or biological systems?

  • High-Performance Liquid Chromatography (HPLC) : Paired with Q-TOF mass spectrometry to detect low-concentration metabolites.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies volatile degradation products.
  • Ecotoxicity Assays : Use Daphnia magna or Vibrio fischeri to assess aquatic toxicity of breakdown products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine
Reactant of Route 2
N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.